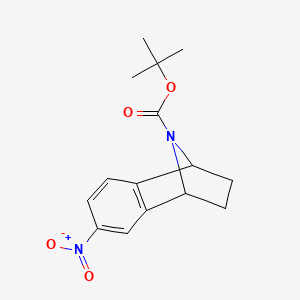
3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . 1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
While specific synthesis methods for “3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline” were not found, 1,2,4-triazole-containing scaffolds are synthesized using various strategies . For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, the core structure to which our compound belongs, are known for their stability and mimicry of the amide bond, making them valuable in medicinal chemistry. They have been incorporated into drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic . The triazole ring’s ability to engage in hydrogen bonding and its high dipole moment make it an excellent pharmacophore for drug design.
Organic Synthesis
The triazole moiety is a versatile intermediate in organic synthesis. It can be synthesized through various methods, including the Huisgen cycloaddition, which is a cornerstone of click chemistry. This reaction is widely used due to its specificity and efficiency, making our compound a potential candidate for the synthesis of complex organic molecules .
Polymer Chemistry
Triazoles have found applications in polymer chemistry due to their thermal stability and robustness. They can be used as monomers or cross-linking agents to create polymers with specific properties, such as increased resistance to heat and chemicals .
Supramolecular Chemistry
The triazole ring’s ability to participate in hydrogen bonding makes it useful in supramolecular chemistry. It can be used to create molecular assemblies and networks, which are essential in the development of new materials and nanotechnology applications .
Chemical Biology and Bioconjugation
In chemical biology, triazoles are used for bioconjugation, linking biomolecules to other structures, including drugs, probes, or polymers. This is crucial for developing targeted therapies and diagnostic tools .
Fluorescent Imaging
Triazoles can be functionalized to act as fluorescent probes. Their incorporation into biomolecules allows for the visualization of cellular processes, which is vital for research in cell biology and the development of new imaging techniques .
Orientations Futures
While specific future directions for “3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline” were not found, research on 1,2,4-triazole-containing scaffolds is ongoing due to their widespread potential pharmaceutical activity . The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-5-12-9(14-13-5)7-3-2-6(11)4-8(7)10/h2-4H,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQWCQAZOXBOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
CAS RN |
1250914-78-3 | |
| Record name | 3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)

![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)



![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)
![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)
![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)



![{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1427792.png)
![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)